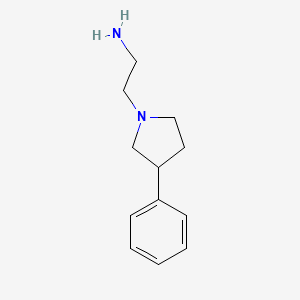

2-(3-Phenylpyrrolidin-1-yl)ethanamine

Description

2-(3-Phenylpyrrolidin-1-yl)ethanamine (CAS: 33304-29-9) is a secondary amine featuring a pyrrolidine ring substituted with a phenyl group at the 3-position and an ethanamine side chain. Its structural framework allows for diverse interactions with biological targets, particularly due to the phenyl group’s aromaticity and the pyrrolidine ring’s conformational flexibility .

Properties

IUPAC Name |

2-(3-phenylpyrrolidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-7-9-14-8-6-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLXONWPLLPZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424368 | |

| Record name | 2-(3-phenylpyrrolidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33304-29-9 | |

| Record name | 2-(3-phenylpyrrolidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylpyrrolidin-1-yl)ethanamine typically involves the reaction of 3-phenylpyrrolidine with ethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylpyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The ethanamine chain can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

- Building Block : It serves as a fundamental building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.

Biology

- Biological Activity : Research indicates that 2-(3-Phenylpyrrolidin-1-yl)ethanamine may interact with biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.

Medicine

- Therapeutic Potential : Ongoing studies are exploring its use as a precursor for drug development. Particularly, it is being investigated for its potential in treating neurological disorders due to its interaction with neurotransmitter systems .

Case Study 1: Neuropharmacological Research

A study examined the neuropharmacological effects of this compound on animal models. The results indicated significant modulation of neurotransmitter levels, suggesting potential applications in treating mood disorders .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for this compound highlighted the importance of reaction conditions and catalysts in enhancing yield. This optimization is critical for scaling up production for industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-Phenylpyrrolidin-1-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers

2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride (CAS: 31788-96-2) differs by the phenyl group’s placement on the pyrrolidine ring (2-position instead of 3). For instance, the 2-phenyl substitution may restrict ring puckering, reducing conformational flexibility compared to the 3-phenyl analog .

Heterocyclic Replacements

2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethanamine (CAS: 855659-43-7) replaces the phenyl group with a pyridin-3-yl moiety. The nitrogen atom in the pyridine ring introduces hydrogen-bonding capability and increases polarity, enhancing solubility in aqueous environments. This modification could improve pharmacokinetic properties but may reduce lipophilicity, impacting blood-brain barrier penetration .

Functionalized Pyrrolidine Derivatives

N-Ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanamine (CAS: AGN-PC-0FVA9G) features a methoxymethyl substituent at the pyrrolidine 3-position. The ether group adds steric bulk and introduces hydrogen-bond acceptor sites, which could modulate interactions with enzymes or transporters. This substitution may also enhance metabolic stability compared to the unsubstituted phenyl variant .

Aromatic System Variations

2-(1H-Indol-3-yl)ethanamine (CAS: 61-54-1) replaces the phenylpyrrolidine system with an indole ring. The indole’s fused bicyclic structure provides planar aromaticity and a hydrogen-bond-donating NH group, making it a key scaffold in serotonin analogs. In contrast, the phenylpyrrolidine moiety offers greater rigidity and distinct electronic properties, favoring different biological targets .

Physicochemical Properties

Biological Activity

2-(3-Phenylpyrrolidin-1-yl)ethanamine, also known as a phenylpyrrolidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H17N

- CAS Number : 33304-29-9

This compound features a pyrrolidine ring substituted with a phenyl group and an ethylamine moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors, including:

- Dopaminergic System : It may act as a dopamine transporter inhibitor, influencing dopamine levels in the brain.

- Sigma Receptors : Research indicates that compounds similar to this one can modulate sigma receptors, which are implicated in neuroprotection and the modulation of pain pathways .

1. Neuropharmacological Effects

Research has shown that this compound exhibits significant neuropharmacological effects, including:

- Antidepressant-like Activity : In animal models, it has demonstrated potential antidepressant effects by modulating serotonin and norepinephrine levels.

2. Analgesic Properties

Studies suggest that this compound may possess analgesic properties, possibly through its action on sigma receptors and modulation of pain pathways. Its efficacy in reducing pain responses in animal models highlights its potential as an analgesic agent.

3. Anti-inflammatory Effects

Preliminary studies indicate that this compound may exert anti-inflammatory effects. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antidepressant Activity

A study published in the Journal of Pharmacology demonstrated that administration of this compound resulted in a significant reduction in depressive-like behaviors in rodent models. The mechanism was linked to increased levels of serotonin and norepinephrine in the prefrontal cortex, suggesting its potential as an antidepressant.

Case Study 2: Sigma Receptor Modulation

In another study focusing on sigma receptor ligands, researchers found that derivatives of this compound exhibited high binding affinity for sigma receptors. These interactions were associated with neuroprotective effects in models of neurodegeneration, indicating a promising avenue for further exploration .

Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.